molecular formula C9H11ClN2O2 B1375095 2-amino-6-chloro-N-methoxy-N-methylbenzamide CAS No. 1339410-44-4

2-amino-6-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1375095
CAS No.: 1339410-44-4
M. Wt: 214.65 g/mol
InChI Key: QJYDXDPTFRJRCP-UHFFFAOYSA-N
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Description

2-amino-6-chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : Zinc complexes of benzothiazole-derived Schiff bases, including derivatives of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, exhibit notable antibacterial properties. These compounds, upon complexation with Zn(II), have been shown to effectively combat pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

  • Metabolite Synthesis and Detection : In the study of metoclopramide metabolites, this compound derivatives have been synthesized and identified in biological systems. This research is crucial for understanding the transformation and excretion of drugs in the body (Maurich, De Amici, & De Micheli, 1994).

  • Molecular and Physical Characterization : Investigations into the physical properties of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide, have provided insights into their molar refractivity and polarizability. These studies are significant for understanding the interaction of these compounds with other molecules and their behavior in various environments (Sawale, Kalyankar, George, & Deosarkar, 2016).

  • Synthesis and Gastroprokinetic Activity : Research on derivatives of this compound, such as 4-amino-5-chloro-2-ethoxybenzamides, has contributed to the development of potential gastroprokinetic agents. These compounds have been evaluated for their ability to enhance gastric emptying, showing promising therapeutic potential (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

  • Drug Transformation Studies : Understanding the transformation of drugs like metoclopramide in biological systems involves studying compounds such as 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide. Such research aids in comprehending the metabolic pathways and potential transformations of therapeutic compounds in the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Properties

IUPAC Name

2-amino-6-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDXDPTFRJRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.